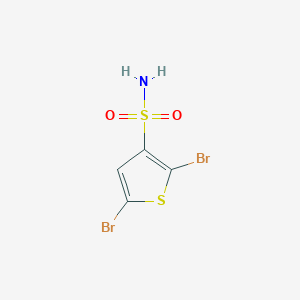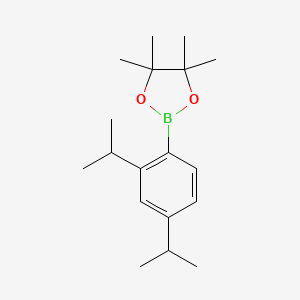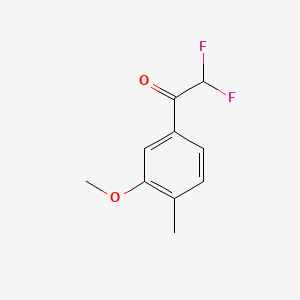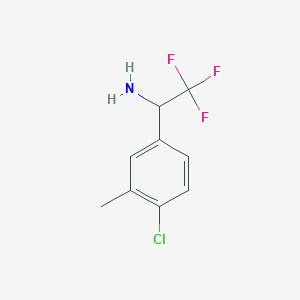
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride is a chemical compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.
Formation of Azetidine Ring: The aniline derivative undergoes a cyclization reaction to form the azetidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable azetidine precursor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and subsequent hydrochloride formation.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the azetidine ring.
科学研究应用
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism by which 2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride
- 3-(4-Bromo-2-fluorophenyl)azetidine hydrochloride
- 4-(4-Bromo-3-fluorophenyl)azetidine hydrochloride
Uniqueness
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C9H10BrClFN |
|---|---|
分子量 |
266.54 g/mol |
IUPAC 名称 |
2-(4-bromo-3-fluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-2-1-6(5-8(7)11)9-3-4-12-9;/h1-2,5,9,12H,3-4H2;1H |
InChI 键 |
GAZPGRKRJVZKDU-UHFFFAOYSA-N |
规范 SMILES |
C1CNC1C2=CC(=C(C=C2)Br)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


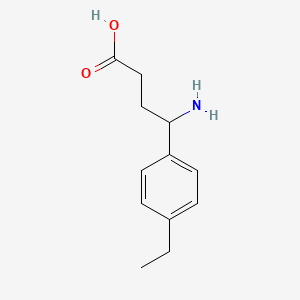
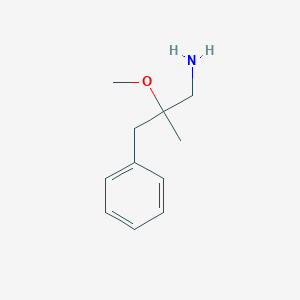

![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
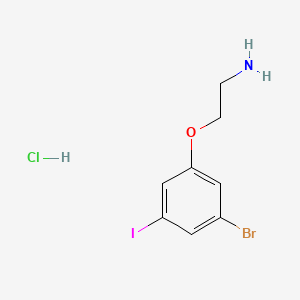

![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

